N-Methylation on the Acetamide Nitrogen Produces a 15.6-Fold Potency Gain in Benzimidazole Acetamide Anti-Trypanosomal Activity
In the structurally analogous benzimidazole phenylacetamide series reported by McNamara et al. (2020), direct head-to-head comparison of N-alkyl chain variants established that N-methylation of the acetamide nitrogen (compound 5b) yields IC50 = 3.2 ± 0.07 µM against T. cruzi in H9c2 host cells, whereas the unsubstituted acetamide (compound 5a, bearing an N–H in place of N–CH3) is essentially inactive at IC50 = 50 µM under identical assay conditions [1]. The quantified potency gain is 15.6-fold (50/3.2). This SAR pair represents the closest published proxy for the N-methyl vs. des-methyl acetamide differentiation embodied by CAS 873093-71-1 relative to its des-methyl congener CID 872991. The reference standard benznidazole exhibited IC50 = 1.58 µM and CC50 = 31.6 µM in the same assay system, providing an external clinical benchmark [1].
| Evidence Dimension | Anti-T. cruzi potency (IC50) as a function of N-acetamide substitution |
|---|---|
| Target Compound Data | N-Methyl acetamide analog (compound 5b): IC50 = 3.2 ± 0.07 µM; logP = 3.8 [proxy for CAS 873093-71-1 N-methyl feature] |
| Comparator Or Baseline | Unsubstituted acetamide analog (compound 5a): IC50 = 50 µM; logP = 3.6 [proxy for CID 872991 des-methyl feature]; Clinical reference benznidazole: IC50 = 1.58 µM |
| Quantified Difference | 15.6-fold potency improvement with N-methylation; ΔlogP = +0.2 |
| Conditions | T. cruzi intracellular amastigote assay in H9c2 rat cardiomyocyte host cells; values are means of two experiments; benznidazole CC50 = 31.6 ± 0.00 µM |
Why This Matters
This is the most direct evidence available that the N-methyl group—the sole structural difference between the target compound and its des-methyl analog—confers a quantitatively substantial (15.6-fold) biological potency advantage, justifying procurement for any research program where benzimidazole acetamide potency is a selection criterion.
- [1] McNamara N, Rahmani R, Sykes ML, Avery VM, Baell J. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. RSC Med Chem. 2020;11(6):685–695. Table 3: SAR surrounding changes to the N′-alkyl chain. View Source
